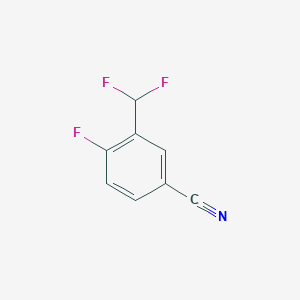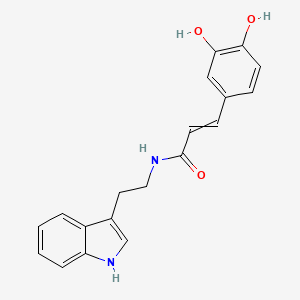
5-(3-Fluorophenyl)pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position and an aldehyde group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with a suitable pyrrole precursor. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formyl group on the pyrrole ring. The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production of 5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the scalability and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 5-(3-fluorophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 5-(3-fluorophenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the fluorine atom at the 4-position.
5-(3-chlorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the fluorophenyl and aldehyde groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance its stability and binding interactions in biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H8FNO |
|---|---|
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
5-(3-fluorophenyl)-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-9(5-10)11-4-8(7-14)6-13-11/h1-7,13H |
Clé InChI |
CJCODIFEOGRATJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC(=CN2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)


![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)





